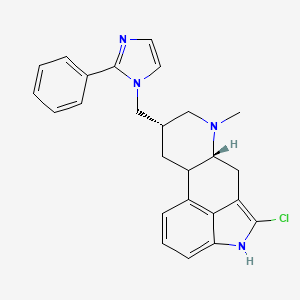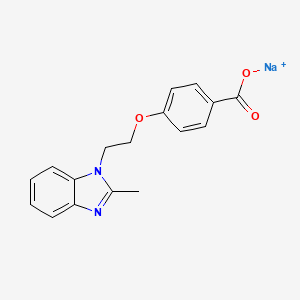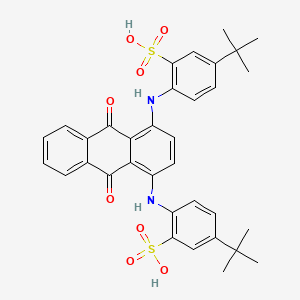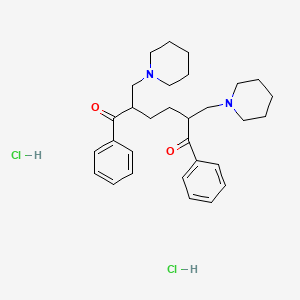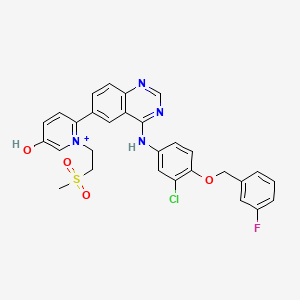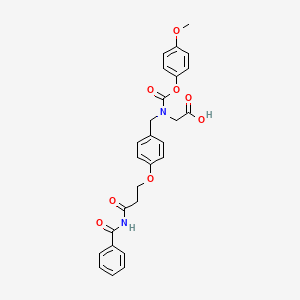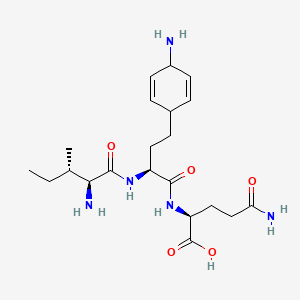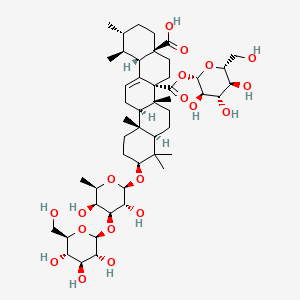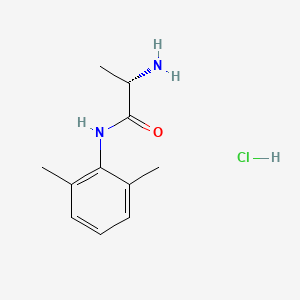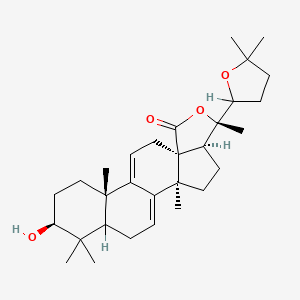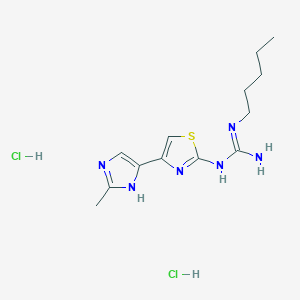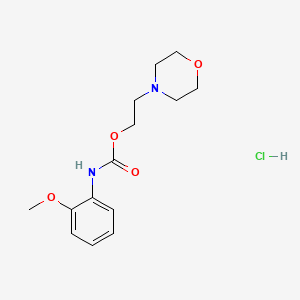![molecular formula C22H23NO5 B12771129 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid CAS No. 93696-94-7](/img/structure/B12771129.png)
10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid is a complex organic molecule with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethylamino group and the tricyclic framework suggests interesting chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting from a suitable linear precursor, cyclization can be induced using reagents such as Lewis acids or bases under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. This step often involves the use of dimethylamine and a suitable leaving group on the precursor molecule.
Final Assembly: The final step involves the coupling of the tricyclic core with oxalic acid. This can be achieved through esterification or amidation reactions, depending on the functional groups present on the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tricyclic core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the tricyclic core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound are primarily in the field of medicinal chemistry. Its structure suggests potential activity as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of the dimethylamino group suggests possible activity as a central nervous system agent.
Industry
In industry, this compound could be used in the development of new materials, particularly those requiring unique structural properties.
Mechanism of Action
The mechanism of action of 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid is likely related to its ability to interact with biological macromolecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the tricyclic core can provide a rigid scaffold for binding.
Comparison with Similar Compounds
Similar Compounds
10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one: A similar compound without the oxalic acid moiety.
9-oxatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione: Another tricyclic compound with a different functional group arrangement.
Uniqueness
The uniqueness of 10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid lies in its combination of a tricyclic core with a dimethylamino group and an oxalic acid moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in similar compounds.
Properties
CAS No. |
93696-94-7 |
|---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid |
InChI |
InChI=1S/C20H21NO.C2H2O4/c1-21(2)13-7-8-15-14-20(22)19-12-6-5-11-18(19)17-10-4-3-9-16(15)17;3-1(4)2(5)6/h3-6,9-12,14H,7-8,13H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
NGJHLINRWUWFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CC(=O)C2=CC=CC=C2C3=CC=CC=C31.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


